

An In-depth Technical Guide to Peucedanocoumarin I: Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Peucedanocoumarin I*

Cat. No.: *B159099*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Peucedanocoumarin I, a naturally occurring dihydropyrano coumarin, has garnered interest within the scientific community for its potential therapeutic applications. Isolated from the roots of *Peucedanum praeruptorum* Dunn, a plant with a history in traditional medicine, this compound belongs to a class of angular-type pyranocoumarins. This technical guide provides a comprehensive overview of the physical and chemical properties of **Peucedanocoumarin I**, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities through proposed signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Peucedanocoumarin I, systematically named 3'(S)-2-methylbutyryloxy-4'(R)-acetoxy-3',4'-dihydroseselin, possesses a distinct molecular structure that dictates its physical and chemical characteristics. A summary of its key properties is presented in Table 1.

Property	Value	Reference
Chemical Name	3'(S)-2-methylbutyryloxy-4'(R)-acetox-3',4'-dihydroselesin	[1]
CAS Number	130464-55-0	MedchemExpress
Molecular Formula	C ₂₁ H ₂₄ O ₇	[1]
Molecular Weight	388.41 g/mol	[1]
Appearance	Amorphous solid	[2]
Solubility	Soluble in organic solvents such as DMSO, ethanol, and chloroform. Limited solubility in water.	General knowledge for similar coumarins
Melting Point	Not explicitly reported.	

Table 1: Physical and Chemical Properties of **Peucedanocoumarin I**

Spectroscopic Data

The structural elucidation of **Peucedanocoumarin I** has been achieved through various spectroscopic techniques. The following data has been compiled from literature describing compounds with identical or highly similar structures.

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The ¹H NMR spectrum of **Peucedanocoumarin I** would be expected to show characteristic signals for the coumarin core, the dihydropyran ring, and the ester side chains. Key signals would include aromatic protons of the coumarin nucleus, methine protons on the dihydropyran ring, and signals corresponding to the 2-methylbutyryl and acetyl groups.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. This would include carbonyl carbons from the lactone and ester groups, aromatic carbons, and aliphatic carbons of the dihydropyran ring and side chains.

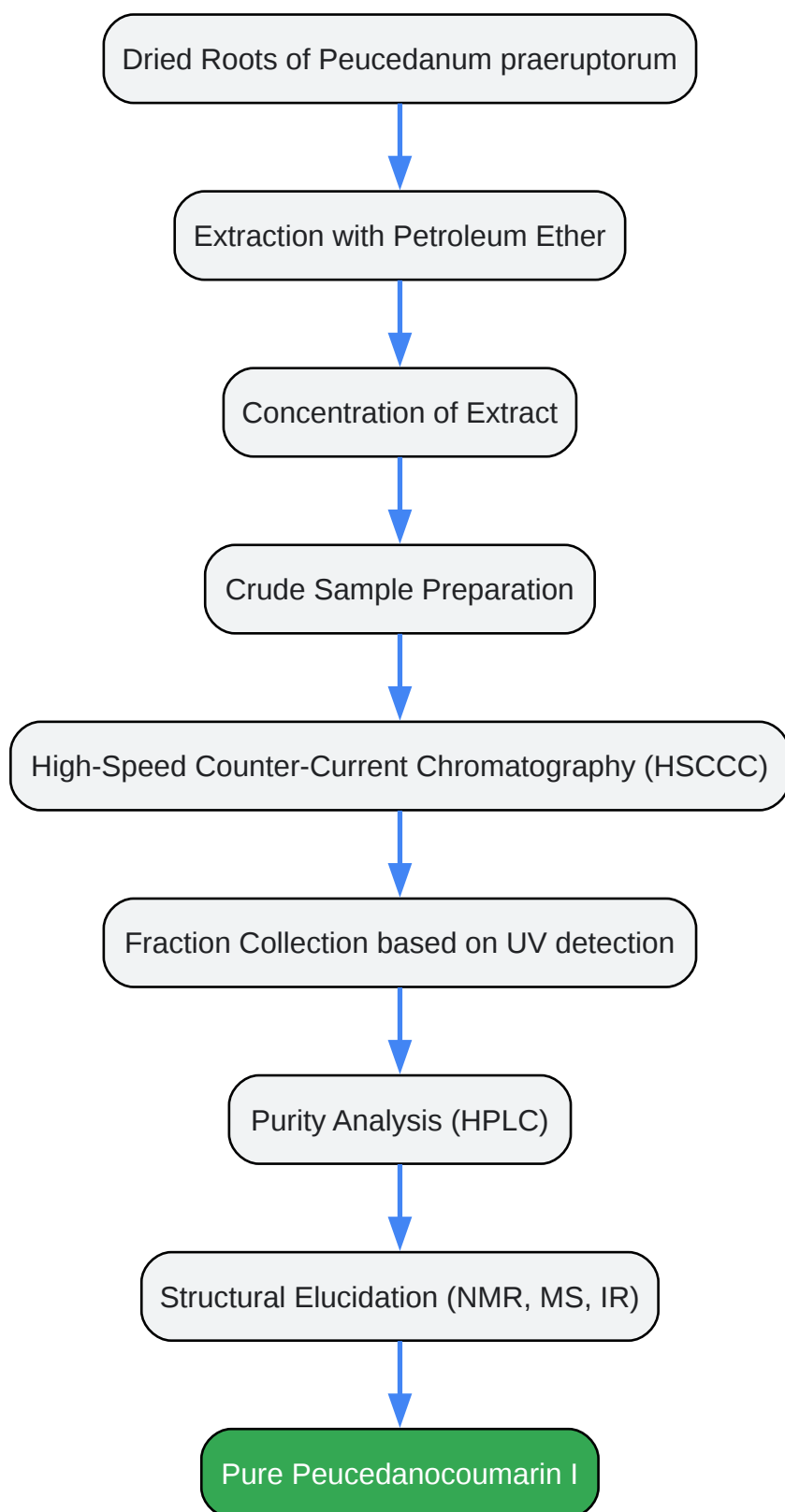
- IR (Infrared) Spectroscopy: The IR spectrum of **Peucedanocoumarin I** is expected to exhibit characteristic absorption bands for a lactone carbonyl group (around 1720-1740 cm^{-1}), ester carbonyl groups (around 1735-1750 cm^{-1}), C-O stretching vibrations, and aromatic C=C stretching vibrations.
- MS (Mass Spectrometry): Mass spectrometry data would confirm the molecular weight of **Peucedanocoumarin I**. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula.

Experimental Protocols

Isolation and Purification of Peucedanocoumarin I

The following protocol is a generalized procedure for the isolation of angular pyranocoumarins from *Peucedanum praeruptorum* Dunn, which can be adapted for the specific isolation of **Peucedanocoumarin I**.

Workflow for Isolation and Purification



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Caption: General workflow for the isolation of **Peucedanocoumarin I**.

Detailed Methodology:

- **Plant Material:** Dried and powdered roots of *Peucedanum praeruptorum* Dunn are used as the starting material.
- **Extraction:** The powdered root material is subjected to extraction with a non-polar solvent such as petroleum ether or hexane to isolate the coumarins. This can be performed using maceration or Soxhlet extraction.
- **Crude Extract Preparation:** The resulting extract is concentrated under reduced pressure to yield a crude residue.
- **High-Speed Counter-Current Chromatography (HSCCC):** The crude extract is subjected to HSCCC for separation and purification.
 - **Solvent System:** A suitable two-phase solvent system is selected. A common system for coumarin separation is n-hexane-ethyl acetate-methanol-water in varying ratios.
 - **Operation:** The HSCCC column is filled with the stationary phase, and the sample, dissolved in a small amount of the solvent system, is injected. The mobile phase is then pumped through the column at a constant flow rate.
- **Fraction Collection:** The eluent is monitored by a UV detector, and fractions are collected based on the elution profile.
- **Purity Analysis:** The purity of the collected fractions containing **Peucedanocoumarin I** is assessed using High-Performance Liquid Chromatography (HPLC).
- **Structural Elucidation:** The purified compound is subjected to spectroscopic analysis (^1H NMR, ^{13}C NMR, IR, and MS) to confirm its identity as **Peucedanocoumarin I**.

Characterization Methods

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).

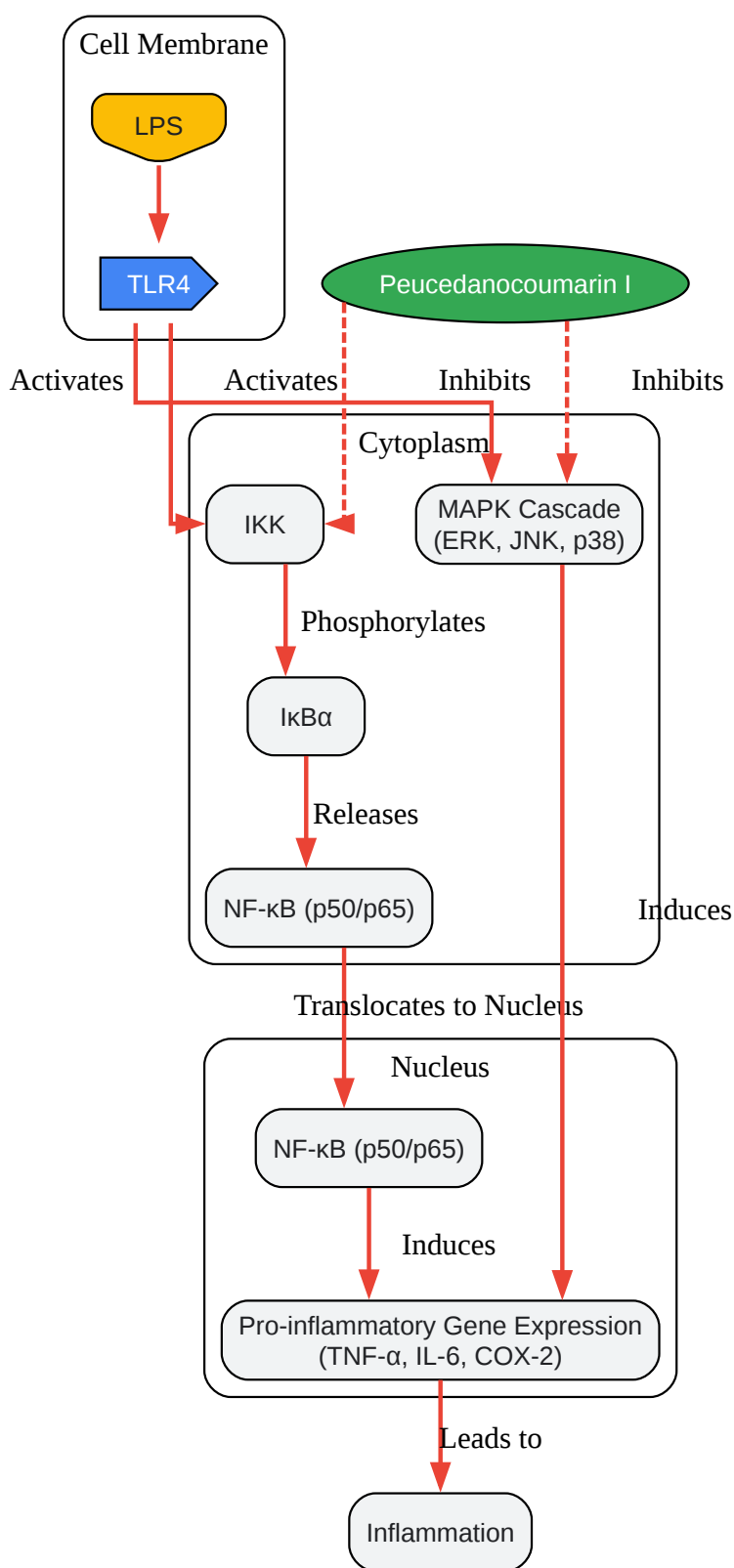
- Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrophotometer. The sample can be prepared as a KBr pellet or as a thin film.
- Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Biological Activities and Potential Signaling Pathways

While direct studies on the signaling pathways modulated by **Peucedanocoumarin I** are limited, the broader class of coumarins is known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Based on this, we can propose potential signaling pathways that **Peucedanocoumarin I** may influence.

Proposed Anti-Inflammatory Signaling Pathway

Coumarins are known to exert anti-inflammatory effects by modulating key inflammatory pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.



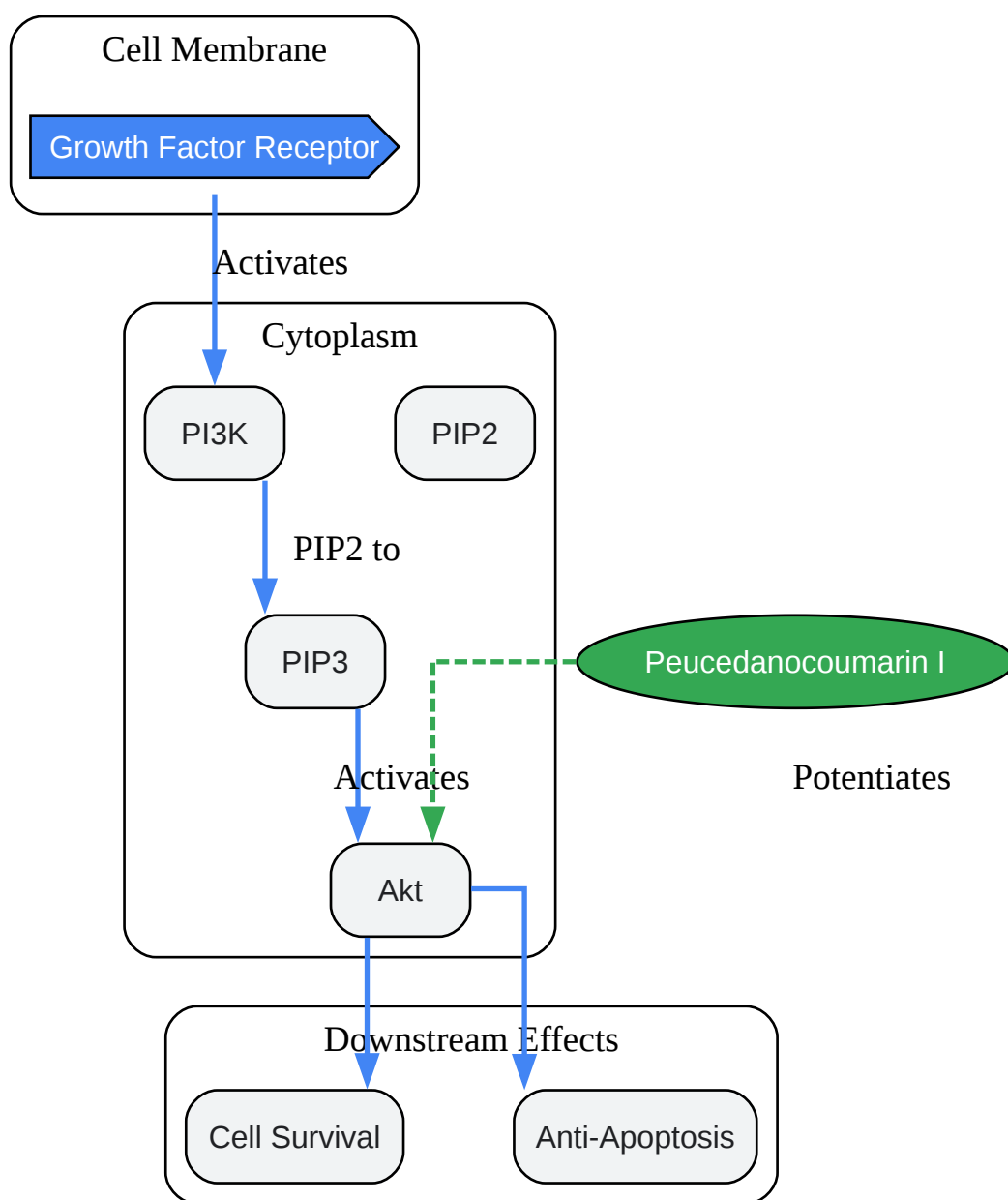
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Caption: Proposed anti-inflammatory mechanism of **Peucedanocoumarin I**.

This proposed pathway suggests that **Peucedanocoumarin I** may inhibit the activation of IKK, thereby preventing the degradation of I κ B α and the subsequent nuclear translocation of NF- κ B. Additionally, it may inhibit the phosphorylation of key kinases in the MAPK cascade. Both actions would lead to a reduction in the expression of pro-inflammatory mediators.

Potential Neuroprotective Signaling Pathway

Given the neuroprotective effects observed for related compounds like **Peucedanocoumarin III** and **IV**, it is plausible that **Peucedanocoumarin I** could also modulate pathways involved in neuronal survival and protection against oxidative stress, such as the PI3K/Akt pathway.



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Caption: Proposed neuroprotective mechanism of **Peucedanocoumarin I**.

This hypothetical pathway illustrates that **Peucedanocoumarin I** might enhance the activation of Akt, a key protein kinase that promotes cell survival and inhibits apoptosis. This could be a crucial mechanism for its potential neuroprotective effects.

Conclusion and Future Directions

Peucedanocoumarin I is a promising natural product with a well-defined chemical structure. While its physicochemical properties are partially characterized, further studies are needed to determine its precise melting point and solubility in various solvents. The provided isolation protocol offers a robust starting point for obtaining pure samples for further investigation. The most significant area for future research lies in elucidating the specific biological activities and molecular mechanisms of **Peucedanocoumarin I**. Investigating its effects on the proposed NF- κ B, MAPK, and PI3K/Akt signaling pathways in relevant cellular and animal models will be crucial to unlocking its therapeutic potential. This in-depth technical guide serves as a foundation for such future endeavors, providing essential information for researchers dedicated to advancing the field of natural product-based drug discovery.

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